molecular formula C12H9BrFNO B3105126 2-(4-Bromophenoxy)-5-fluoroaniline CAS No. 15212-02-9

2-(4-Bromophenoxy)-5-fluoroaniline

Cat. No.: B3105126
CAS No.: 15212-02-9
M. Wt: 282.11 g/mol
InChI Key: MPOHPKDYQOHABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-5-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a bromophenoxy group and a fluoro group attached to an aniline structure, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-fluoroaniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 4-bromophenol and 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reduction: The nitro group of the intermediate product is reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas or iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

    Catalysts and Reagents: Use of high-purity reagents and catalysts to maximize yield and minimize impurities.

    Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aniline group can be oxidized to nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira couplings to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C or iron powder with hydrochloric acid (HCl).

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Coupling: Formation of biaryl or aryl-alkyne compounds.

Scientific Research Applications

2-(4-Bromophenoxy)-5-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer, antibacterial, or antiviral properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-fluoroaniline depends on its specific application:

    Biological Systems: It may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

    Chemical Reactions: Acts as a nucleophile or electrophile, participating in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 4-Bromophenol
  • 2-(4-Bromophenoxy)tetrahydropyran

Uniqueness

2-(4-Bromophenoxy)-5-fluoroaniline is unique due to the presence of both bromophenoxy and fluoro groups, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and enhances its potential in various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOHPKDYQOHABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenoxy)-5-fluoroaniline
Reactant of Route 4
2-(4-Bromophenoxy)-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenoxy)-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenoxy)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.